

The Pharmacokinetic and Pharmacodynamic Profile of Cephalexin: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Pivcephalexin*

Cat. No.: *B1210181*

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A Note to the Reader: Information regarding the specific pharmacokinetic profile of **pivcephalexin** is limited in publicly available scientific literature. **Pivcephalexin** is a pivaloyloxymethyl ester prodrug of cephalexin. This chemical modification enhances its oral absorption, after which it is rapidly hydrolyzed by esterases in the body to release the active therapeutic agent, cephalexin. Consequently, the vast majority of pharmacokinetic and pharmacodynamic data available pertains to cephalexin. This guide will, therefore, focus on the comprehensive profile of cephalexin, providing the detailed technical information relevant to researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. It is a widely prescribed oral antibiotic for the treatment of various infections, including those of the respiratory tract, skin and soft tissues, and urinary tract. This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of cephalexin, including quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Cephalexin is characterized by rapid and nearly complete absorption following oral administration, minimal protein binding, and excretion primarily as an unchanged drug in the

urine.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cephalexin in healthy adult subjects.

Parameter	Value	Unit
Bioavailability (F)	~90	%
Time to Peak Plasma Concentration (T _{max})	1	hour
Peak Plasma Concentration (C _{max}) - 250 mg dose	9	µg/mL
Peak Plasma Concentration (C _{max}) - 500 mg dose	15-18	µg/mL
Volume of Distribution (V _d)	0.23	L/kg
Plasma Protein Binding	10-15	%
Elimination Half-life (t _{1/2})	0.5-1.2	hours
Renal Clearance (CLR)	4.3	mL/min/kg
Primary Route of Elimination	Renal (as unchanged drug)	-

Experimental Protocol: Pharmacokinetic Study in Healthy Adults

The pharmacokinetic parameters of cephalexin are typically determined through a single-dose, open-label, crossover study in healthy adult volunteers. A representative protocol is detailed below.

Study Design:

- Participants: A cohort of healthy adult male and female volunteers (n=12-24) with normal renal and hepatic function.

- Procedure:

- Following an overnight fast, a single oral dose of cephalexin (e.g., 500 mg) is administered with a standardized volume of water.
- Serial blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.

- Bioanalytical Method:

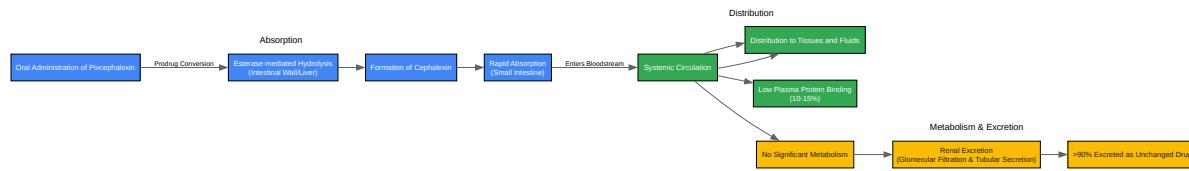
- Cephalexin concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
- The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- Separation is achieved on a C18 reversed-phase column.
- Quantification is based on the peak area ratio of cephalexin to an internal standard.

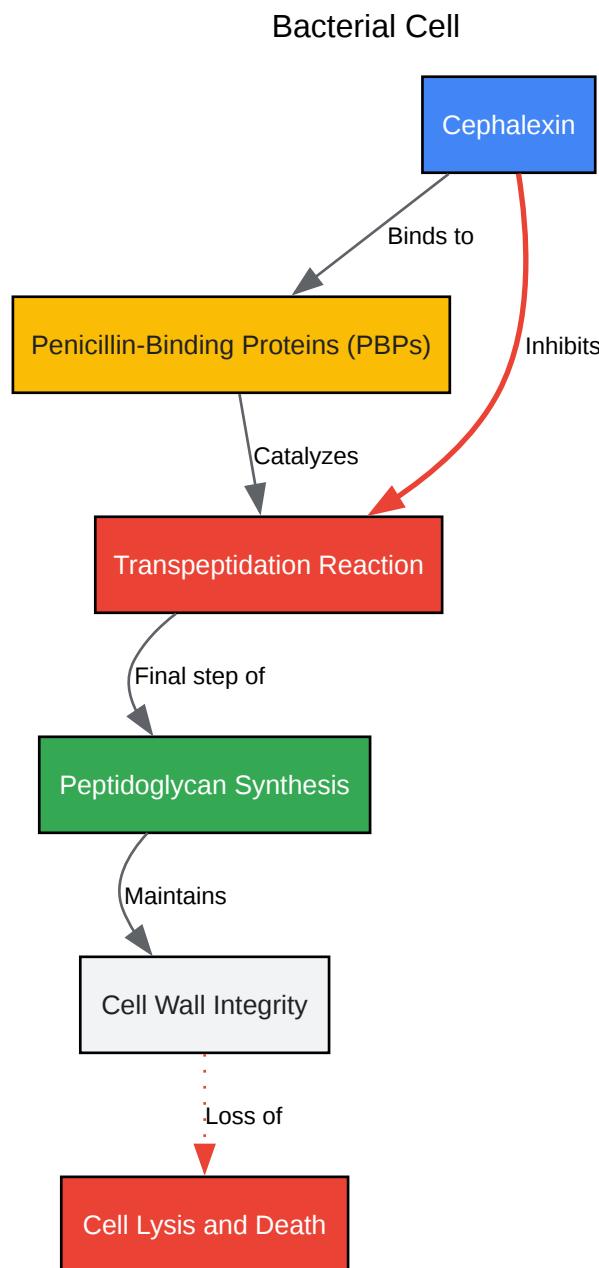
- Pharmacokinetic Analysis:

- Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.
- Cmax and Tmax are determined directly from the observed data.
- The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.
- The elimination rate constant (ke) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

- The elimination half-life is calculated as $0.693/ke$.
- The apparent volume of distribution (Vd/F) and total body clearance (CL/F) are calculated from the dose, AUC, and ke .

Pharmacokinetic Pathway of Cephalexin





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